Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-
Description
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, is a chemical compound that belongs to the class of nicotinamides. It is a derivative of nicotinic acid and is structurally related to other dihydropyridine compounds. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
65190-89-8 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-13-18(23)19(20(24)21-16-9-5-3-6-10-16)15(2)22(14)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,21,24) |
InChI Key |
XNMPOLGMSVHZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an amido-nitrile with a suitable catalyst under mild conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The process is scaled up to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and other industries.
Scientific Research Applications
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as L-type calcium channels, which play a crucial role in cellular signaling and function . The compound’s effects are mediated through its binding to these targets, leading to modulation of cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nimodipine and benidipine . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties.
Uniqueness
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- is unique due to its specific substitution pattern and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for diverse scientific research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
